2,5-Dimethoxypyridine
Overview
Description
2,5-Dimethoxypyridine is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where two methoxy groups are substituted at the 2 and 5 positions of the pyridine ring. This compound is known for its use in various chemical reactions and as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxypyridine can be synthesized through several methods. One common method involves the reaction of 2,5-dichloropyridine with sodium methoxide in methanol. The reaction proceeds under reflux conditions, leading to the substitution of chlorine atoms with methoxy groups .
Another method involves the use of 2,5-dihydroxypyridine as a starting material. This compound is reacted with dimethyl sulfate in the presence of a base such as potassium carbonate, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium carbonate, and dimethyl sulfate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used
Major Products
Nucleophilic Substitution: Products include various substituted pyridines.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include piperidine derivatives
Scientific Research Applications
2,5-Dimethoxypyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes
Mechanism of Action
The mechanism of action of 2,5-dimethoxypyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxypyridine: Similar in structure but with methoxy groups at the 2 and 6 positions.
3,5-Dimethoxypyridine: Methoxy groups are located at the 3 and 5 positions.
2,4-Dimethoxypyridine: Methoxy groups are at the 2 and 4 positions
Uniqueness
2,5-Dimethoxypyridine is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. The 2 and 5 positions allow for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Properties
IUPAC Name |
2,5-dimethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-3-4-7(10-2)8-5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFNRRVTKJCKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540655 | |
Record name | 2,5-Dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867267-24-1 | |
Record name | 2,5-Dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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